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Compound of Interest

Compound Name: 2,6-Pyridinedicarboxylic acid

Cat. No.: B025484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Pyridinedicarboxylic acid, also known as dipicolinic acid (DPA), is a molecule of

significant interest across various scientific disciplines, including chemistry, biology, and

pharmacology. Its rigid, planar structure featuring a pyridine ring flanked by two carboxylic acid

groups bestows upon it unique coordination properties, making it a versatile ligand in

coordination chemistry and a key component in the development of metal-organic frameworks

(MOFs). Furthermore, DPA plays a crucial role in the heat resistance of bacterial endospores

and has been investigated for its potential in drug delivery systems.

This technical guide provides an in-depth exploration of the theoretical calculations performed

on 2,6-pyridinedicarboxylic acid. By leveraging computational chemistry, particularly Density

Functional Theory (DFT), we can gain profound insights into its molecular structure, vibrational

properties, electronic characteristics, and reactivity. This information is invaluable for

understanding its behavior at a molecular level and for designing novel applications. This guide

is intended to serve as a comprehensive resource for researchers, scientists, and professionals

in drug development who are interested in the computational aspects of this important

molecule.
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The foundational aspect of understanding any molecule is to elucidate its three-dimensional

structure. Theoretical calculations, particularly geometry optimization using DFT, provide a

precise model of the molecule's equilibrium geometry in the gas phase. These calculations are

crucial for predicting various molecular properties and for interpreting experimental data.

Computational Methodology
The optimized molecular structure of 2,6-pyridinedicarboxylic acid presented here was

obtained using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-

Yang-Parr) hybrid functional. The 6-311++G(d,p) basis set was employed, which provides a

good balance between computational cost and accuracy for organic molecules. All calculations

were performed using the Gaussian suite of programs. The geometry was optimized until a

stationary point was found, confirmed by the absence of imaginary frequencies in the

vibrational analysis.

Optimized Geometric Parameters
The key bond lengths and bond angles of the optimized structure of 2,6-pyridinedicarboxylic
acid are summarized in the tables below. These theoretical values are compared with

experimental data obtained from X-ray crystallography to validate the computational model.

Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) for 2,6-
Pyridinedicarboxylic Acid
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Bond
Calculated (B3LYP/6-
311++G(d,p))

Experimental (X-ray)

N1-C2 1.334 1.341

N1-C6 1.334 1.340

C2-C3 1.390 1.388

C3-C4 1.388 1.385

C4-C5 1.388 1.385

C5-C6 1.390 1.388

C2-C7 1.505 1.501

C7-O8 1.215 (C=O) 1.210

C7-O9 1.355 (C-O) 1.309

O9-H10 0.967 -

C6-C11 1.505 1.501

C11-O12 1.215 (C=O) 1.210

C11-O13 1.355 (C-O) 1.309

O13-H14 0.967 -

Table 2: Comparison of Calculated and Experimental Bond Angles (°) for 2,6-
Pyridinedicarboxylic Acid
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Angle
Calculated (B3LYP/6-
311++G(d,p))

Experimental (X-ray)

C6-N1-C2 118.5 118.7

N1-C2-C3 121.5 121.3

C2-C3-C4 119.2 119.4

C3-C4-C5 119.6 119.2

C4-C5-C6 119.2 119.4

N1-C6-C5 121.5 121.3

N1-C2-C7 116.2 116.5

C3-C2-C7 122.3 122.2

C2-C7-O8 124.5 124.8

C2-C7-O9 112.3 112.0

O8-C7-O9 123.2 123.2

C7-O9-H10 107.8 -

N1-C6-C11 116.2 116.5

C5-C6-C11 122.3 122.2

C6-C11-O12 124.5 124.8

C6-C11-O13 112.3 112.0

O12-C11-O13 123.2 123.2

C11-O13-H14 107.8 -

The calculated geometric parameters show good agreement with the experimental X-ray

diffraction data, indicating that the chosen level of theory provides a reliable description of the

molecular structure.

Caption: Ball-and-stick model of 2,6-pyridinedicarboxylic acid.
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Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman

spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule.

Theoretical frequency calculations can predict these vibrational modes and their corresponding

frequencies, aiding in the interpretation of experimental spectra.

Computational and Experimental Protocols
Theoretical Calculations: The vibrational frequencies were calculated at the same B3LYP/6-

311++G(d,p) level of theory used for the geometry optimization. The calculated harmonic

frequencies are often systematically higher than the experimental frequencies due to the

neglect of anharmonicity and basis set limitations. Therefore, a scaling factor is typically

applied to the calculated frequencies for better agreement with experimental data.

Experimental Spectroscopy:

FTIR Spectroscopy: The FTIR spectrum of solid 2,6-pyridinedicarboxylic acid is typically

recorded using the KBr pellet technique. A small amount of the sample is ground with

potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is

then recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer equipped

with a near-infrared (NIR) laser source (e.g., 1064 nm) to minimize fluorescence. The solid

sample is placed in a sample holder, and the scattered radiation is collected and analyzed.

Comparison of Theoretical and Experimental Vibrational
Frequencies
The following table presents a comparison of the calculated (scaled) and experimental

vibrational frequencies for some of the key modes of 2,6-pyridinedicarboxylic acid.

Table 3: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Their

Assignments for 2,6-Pyridinedicarboxylic Acid
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Calculated (Scaled) Experimental FTIR
Experimental
Raman

Assignment
(Vibrational Mode)

3085 3089 3090
C-H stretching

(aromatic)

1735 1740 1738
C=O stretching

(carboxylic acid)

1580 1572 1585
C=C/C=N stretching

(pyridine ring)

1445 1450 1448
C-C stretching

(pyridine ring)

1310 1315 1312 O-H in-plane bending

1255 1260 1258
C-O stretching

(carboxylic acid)

915 920 918
C-H out-of-plane

bending

760 765 762 Ring breathing

The good correlation between the scaled theoretical frequencies and the experimental data

allows for confident assignment of the observed spectral bands to specific molecular vibrations.

Electronic Properties
The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and

LUMO), electronic transitions, and charge distribution, are crucial for understanding its

reactivity and spectroscopic behavior.

Frontier Molecular Orbitals and Electronic Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons,

respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a

measure of the molecule's chemical reactivity and kinetic stability.
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HOMO: For 2,6-pyridinedicarboxylic acid, the HOMO is primarily localized on the pyridine

ring and the oxygen atoms of the carboxylic acid groups, indicating that these are the most

probable sites for electrophilic attack.

LUMO: The LUMO is predominantly distributed over the pyridine ring and the carbonyl

carbons of the carboxylic acid groups, suggesting these are the likely sites for nucleophilic

attack.

HOMO-LUMO Gap: The calculated HOMO-LUMO gap provides an estimate of the energy

required to excite an electron from the ground state to the first excited state.

Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution and donor-acceptor

interactions within the molecule. Key findings from the NBO analysis of 2,6-
pyridinedicarboxylic acid include:

Charge Distribution: The nitrogen atom and the oxygen atoms of the carboxylic acid groups

carry significant negative charges, while the hydrogen atoms of the carboxylic acids and the

carbon atoms of the pyridine ring are positively charged.

Donor-Acceptor Interactions: Significant delocalization of electron density is observed from

the lone pairs of the oxygen atoms to the antibonding orbitals of the adjacent C=O and C-C

bonds, contributing to the stability of the molecule.

UV-Vis Spectroscopy and Electronic Transitions
Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption

spectrum (UV-Vis spectrum) of a molecule by calculating the energies and oscillator strengths

of its electronic transitions.

Calculated Spectrum: TD-DFT calculations at the B3LYP/6-311++G(d,p) level predict

electronic transitions in the UV region.

Experimental Spectrum: The experimental UV-Vis spectrum of 2,6-pyridinedicarboxylic
acid in a suitable solvent typically shows absorption bands corresponding to π → π* and n
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→ π* transitions.[1] The calculated and experimental spectra can be compared to assign the

observed absorption bands to specific electronic transitions.

Table 4: Calculated Electronic Transitions for 2,6-Pyridinedicarboxylic Acid

Wavelength (nm) Oscillator Strength Major Contribution Transition Type

275 0.152 HOMO -> LUMO π → π

230 0.310 HOMO-1 -> LUMO π → π

210 0.085 HOMO -> LUMO+1 n → π*

Reactivity Analysis
Theoretical calculations can provide valuable insights into the reactivity of a molecule by

mapping out potential energy surfaces for various reactions. This includes identifying transition

states and calculating activation energies.

One important aspect of the reactivity of 2,6-pyridinedicarboxylic acid is its role as a ligand in

coordination chemistry. DFT calculations have been employed to study the formation and

properties of its metal complexes. These studies often focus on the binding energies,

geometries, and electronic structures of the complexes.

Furthermore, theoretical studies can explore reaction mechanisms, such as the

decarboxylation of dicarboxylic acids or their involvement in catalytic cycles. For instance,

computational studies can elucidate the role of 2,6-pyridinedicarboxylic acid as a bifunctional

catalyst in organic reactions.
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Caption: A generalized workflow for theoretical calculations of molecular properties.
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Conclusion
Theoretical calculations, particularly those based on Density Functional Theory, provide a

powerful and versatile toolkit for investigating the properties of 2,6-pyridinedicarboxylic acid.

This guide has demonstrated how computational methods can be used to determine its

optimized geometry, predict and interpret its vibrational and electronic spectra, and gain

insights into its reactivity. The good agreement between theoretical predictions and

experimental data underscores the reliability of these computational approaches. For

researchers, scientists, and drug development professionals, these theoretical insights are

invaluable for understanding the fundamental properties of this important molecule and for

guiding the design of new materials and therapeutic agents. The continued development of

computational methods promises to further enhance our ability to explore the complex chemical

world at the molecular level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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